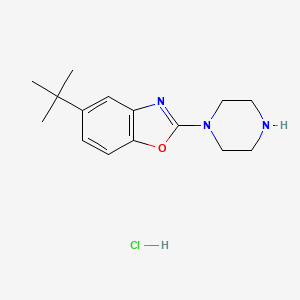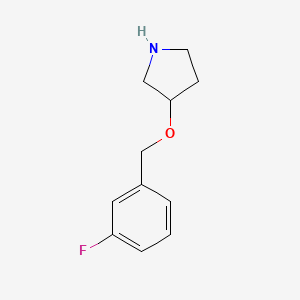
3-(3-Fluorobenzyloxy)-pyrrolidine
Overview
Description
3-(3-Fluorobenzyloxy)-pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a 3-fluorobenzyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorobenzyloxy)-pyrrolidine typically involves the nucleophilic substitution reaction of a pyrrolidine derivative with a 3-fluorobenzyloxy halide. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process. The reaction conditions often include refluxing in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to achieve high yields .
Industrial Production Methods
For industrial-scale production, the process is optimized for safety, yield, and cost-effectiveness. This involves using continuous flow reactors to maintain consistent reaction conditions and employing high-purity reagents to minimize by-products. The use of automated systems for monitoring and controlling reaction parameters ensures high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorobenzyloxy)-pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to remove oxygen functionalities.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium carbonate in solvents like DMF or THF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically results in the formation of alcohols or alkanes .
Scientific Research Applications
3-(3-Fluorobenzyloxy)-pyrrolidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-Fluorobenzyloxy)-pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyloxy group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. This interaction can lead to changes in cellular processes, such as signal transduction or metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Safinamide: An α-aminoamide derivative with anticonvulsant and antiparkinsonian activity.
Quinazoline Derivatives: Compounds with a quinazoline core that exhibit various biological activities, including anticancer and anti-inflammatory properties.
Uniqueness
3-(3-Fluorobenzyloxy)-pyrrolidine is unique due to its specific structural features, such as the fluorobenzyloxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
3-[(3-fluorophenyl)methoxy]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-10-3-1-2-9(6-10)8-14-11-4-5-13-7-11/h1-3,6,11,13H,4-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGENWACSNBVQQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


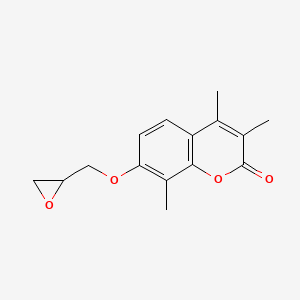
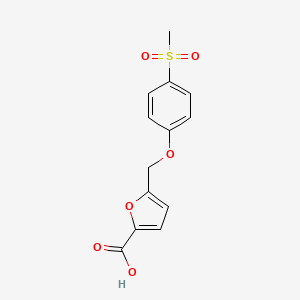
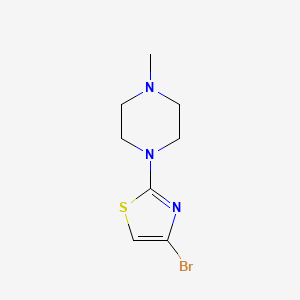

![Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanamine](/img/structure/B1439199.png)
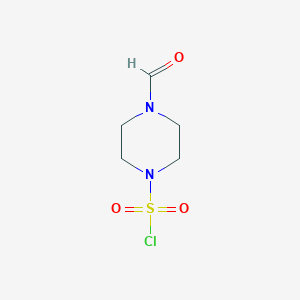
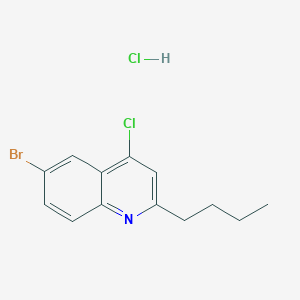
![3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline](/img/structure/B1439203.png)

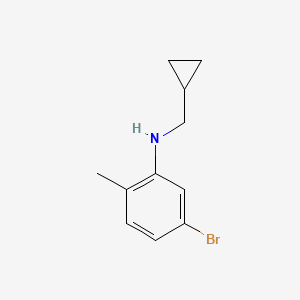
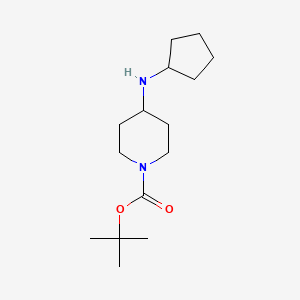
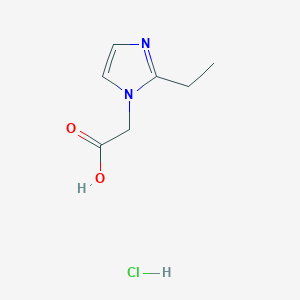
![8-amino-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B1439211.png)
